![molecular formula C24H33N5O2 B2379157 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 921091-19-2](/img/no-structure.png)

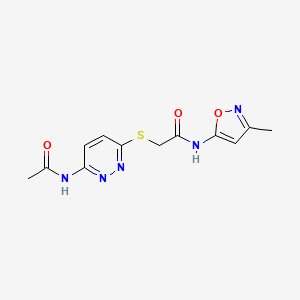

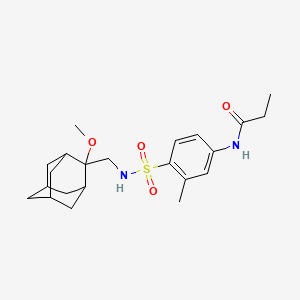

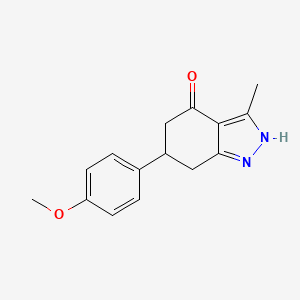

4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives are structures with high pharmaceutical activity, showing good tissue penetration and permeability . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . They show 2 equivalent tautomeric properties and are amphoteric structures that exhibit both acidic and basic character .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Glycolurils and Analogues : Glycolurils, including analogues, have extensive applications in various scientific fields. They are used as building blocks in supramolecular chemistry and have roles in pharmacology and technology. This group includes compounds pharmacologically active as antibacterial, nootropic, and neurotropic agents. Such compounds are often synthesized through reactions involving ureas and related compounds, which may relate to the synthesis of 4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione derivatives (Kravchenko, Baranov, & Gazieva, 2018).

Condensed Tricyclic Imidazoles : 4,5-Dicyanoimidazoles react with isocyanates to form tricyclic imidazoles, indicating the potential for creating novel imidazole-based structures. This may provide insights into synthesizing structurally related compounds like this compound (Mitsuhashi et al., 1982).

Antitumor Activity of Analogues : Studies have shown that certain imidazole-4-one and imidazolidine-2,4-dione analogues have significant antitumor activity, suggesting potential therapeutic applications of related compounds (El-Sayed et al., 2018).

Biological Evaluation and Antimicrobial Activities

N-heterocyclic Carbene–Silver(I) Acetate Complexes : Research has explored N-heterocyclic carbene–silver(I) acetate complexes derived from related imidazoles, indicating potential applications in antibacterial treatments and cytotoxicity studies against cancer cell lines (Hackenberg et al., 2013).

Synthesis and Cytotoxicity Studies : Synthesis and cytotoxicity of various imidazoquinolinedione derivatives have been explored, revealing their potential in developing anticancer drugs. This research can inform applications for this compound in cancer research (Suh et al., 2000).

Antimicrobial Activities of Triazine Derivatives : Studies on triazine derivatives, which are chemically related, show antimicrobial activities against various bacterial strains and fungi, suggesting similar potential applications for the compound (El‐Barbary, El-Shehawy, & Abdo, 2014).

Biological Activity Evaluation of Derivatives : Research has been conducted on imidazole-isoindoline-1,3-dione derivatives, evaluating their biological activities against different microbial strains. This highlights the potential for similar studies on this compound (Sankhe & Chindarkar, 2021).

Mecanismo De Acción

Imidazole and its derivatives are therapeutic agents that can show antibacterial activities against various microorganisms . The fact that the imidazole core has a wide range of chemical and biological activities in different heterocyclic compounds has made it a promising structure in drug discovery .

Direcciones Futuras

The occurrence of drug-resistant bacterial infections impulses the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . From the earlier days, benzophenone, indole and benzimidazole moieties alone are one of the most important frameworks in the discovery of innovative drugs .

Propiedades

Número CAS |

921091-19-2 |

|---|---|

Fórmula molecular |

C24H33N5O2 |

Peso molecular |

423.561 |

Nombre IUPAC |

4-methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H33N5O2/c1-4-5-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(2)12-14-19/h11-14H,4-10,15-17H2,1-3H3 |

Clave InChI |

MOTBPASMSDKMEP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)

![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)